2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene chemical structure and properties
2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene chemical structure and properties
Structure, Properties, and Isolation Methodologies
Executive Summary
2α,9α,11-Trihydroxy-6-oxodrim-7-ene (CAS: 1175543-03-9) is a poly-oxygenated drimane sesquiterpene primarily isolated from marine-derived fungi, specifically Aspergillus insuetus and Aspergillus ustus.[1] Characterized by a bicyclic decalin core, this compound represents a significant structural class of fungal metabolites known as meroterpenoids and drimanes.[2] Its pharmacological profile includes demonstrated cytotoxicity against human leukemia cell lines (MOLT-4) and antifungal activity, making it a candidate of interest for structure-activity relationship (SAR) studies in oncology and antimicrobial drug discovery.
This guide details the physicochemical properties, biosynthetic origins, isolation protocols, and spectral characteristics required for the identification and development of this compound.
Chemical Structure & Stereochemistry[3]
Structural Analysis
The compound belongs to the drimane class of sesquiterpenoids, defined by a hexahydronaphthalene (decalin) skeleton. The "drim-7-ene" nomenclature indicates a double bond at the C7 position, which is conjugated with a ketone at C6, forming an
-
Skeleton: Bicyclic sesquiterpene (C15).
-
Functional Groups:
-
C6-Oxo: Ketone functionality conjugated with the C7-C8 double bond.
-
Trihydroxy: Three hydroxyl groups located at C2, C9, and C11.
-
Stereochemistry: The 2-hydroxyl and 9-hydroxyl groups occupy the alpha (
) orientation. The stereochemical configuration at the bridgehead carbons (C5, C10) typically follows the conserved trans-decalin geometry of natural drimanes.
-
Molecular Identifiers
| Property | Value |
| IUPAC Name | (2R,4aS,8aS)-2,4a-dihydroxy-8-(hydroxymethyl)-4,4,8a-trimethyl-1,2,3,4,4a,5,8,8a-octahydronaphthalen-1-one (approximate based on skeleton) |
| Common Name | 2α,9α,11-Trihydroxy-6-oxodrim-7-ene |
| Molecular Formula | C₁₅H₂₄O₄ |
| Molecular Weight | 268.35 g/mol |
| CAS Number | 1175543-03-9 |
| SMILES | CC1=CC(=O)C2C(CC(CC2(C1(CO)O)C)O)(C)C |
| InChI Key | MMMVWBXLRFTTSV-HQRZJTNHSA-N |
Physicochemical Properties
Understanding the physical behavior of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene is essential for formulation and assay design.
| Parameter | Data | Notes |
| Physical State | Solid / Powder | Often crystallizes from polar solvents. |
| Solubility | MeOH, DMSO, EtOAc, CHCl₃ | Poorly soluble in water; requires co-solvents (e.g., PEG300, Tween 80) for in vivo use. |
| LogP (Predicted) | ~0.2 - 0.5 | Moderately polar due to three hydroxyl groups. |
| H-Bond Donors | 3 | C2-OH, C9-OH, C11-OH |
| H-Bond Acceptors | 4 | 3 Hydroxyls + 1 Ketone |
| Storage Stability | -20°C (Solid), -80°C (Solution) | Sensitive to oxidation; store under inert gas. |
Biosynthetic Pathway
The biosynthesis of 2α,9α,11-Trihydroxy-6-oxodrim-7-ene follows the canonical terpenoid pathway, originating from Farnesyl Pyrophosphate (FPP). The cyclization is catalyzed by a drimane synthase (class II terpene cyclase), followed by extensive oxidative tailoring by cytochrome P450 monooxygenases.
Mechanistic Flow
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Cyclization: FPP cyclizes to the drimanyl cation/drimenol via a protonation-initiated mechanism.
-
Oxidation: Sequential hydroxylations occur at C2, C9, and C11.
-
Desaturation: Introduction of the C7=C8 double bond and oxidation of C6 to a ketone.
Figure 1: Proposed biosynthetic pathway from FPP to the target drimane sesquiterpene via oxidative tailoring.
Isolation and Extraction Protocol
The following protocol is based on standard methodologies for isolating drimanes from fungal fermentation broths (Aspergillus spp.).
Fermentation & Extraction
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Cultivation: Inoculate Aspergillus insuetus (e.g., strain OY-207) in liquid medium (malt extract or specialized marine broth) prepared with artificial seawater. Incubate at 25–28°C for 21 days under static conditions.
-
Harvesting: Separate mycelia from the broth via filtration.
-
Extraction:
-
Extract the filtrate with Ethyl Acetate (EtOAc) (3 x equivalent volume).
-
Evaporate the solvent under reduced pressure (rotary evaporator) at 40°C to yield the crude gum.
-
Purification Workflow
The crude extract requires bioassay-guided fractionation or standard phytochemical isolation.
Figure 2: Isolation workflow from fungal culture to pure substance.
Analytical Validation (Self-Validating Protocol)
To confirm the identity of the isolated compound, compare spectral data against the following diagnostic markers:
-
Mass Spectrometry (HRESIMS): Look for the protonated molecular ion
at m/z ~269.17 .[3] -
1H NMR (Diagnostic Signals):
-
Olefinic Proton (H-7): A singlet or doublet around
6.3 - 6.5 ppm (characteristic of the enone system). -
Oxymethines: Signals corresponding to H-2 and H-11 (typically
3.5 - 4.5 ppm range). -
Methyls: Three characteristic singlets for the tertiary methyl groups (C13, C14, C15).[2]
-
Biological Activities & Applications
Research indicates that 2α,9α,11-Trihydroxy-6-oxodrim-7-ene possesses specific bioactivities relevant to drug discovery.
Cytotoxicity[2]
-
Mechanism: Likely involves the Michael acceptor moiety (enone) forming covalent bonds with cysteine residues in cellular proteins, a common mechanism for sesquiterpene lactones and enones.
Antimicrobial/Antifungal
-
Activity: Inhibits fungal growth, suggesting a role in ecological defense for the producing organism.
Formulation for In Vivo Studies
For researchers planning animal studies, the compound's poor water solubility requires a carrier system.
-
Stock Solution: 20 mg/mL in 100% DMSO.
-
Working Solution (Example): 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.[6]
-
Note: Always add solvents in order (DMSO -> PEG -> Tween -> Saline) to prevent precipitation.
-
References
-
Cohen, E., et al. (2011). Novel terpenoids of the fungus Aspergillus insuetus isolated from the Mediterranean sponge Psammocinia sp.[4][5] collected along the coast of Israel.[4][5] Bioorganic & Medicinal Chemistry, 19(22), 6587-6593.[5] Link[5]
-
Liu, H., et al. (2022). Sesquiterpenoids from the Mangrove-Derived Aspergillus ustus 094102.[3] Marine Drugs, 20(7), 408.[3] Link
-
TargetMol. 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene Product Sheet. Link
-
PubChem. Compound Summary: 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene.[1][7][3][8][9] Link[3][5][9]
Sources
- 1. Prionitin | CAS:117469-56-4 | Diterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Novel terpenoids of the fungus Aspergillus insuetus isolated from the Mediterranean sponge Psammocinia sp. collected along the coast of Israel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cris.tau.ac.il [cris.tau.ac.il]
- 6. 2alpha,9alpha,11-Trihydroxy-6-oxodrim-7-ene | TargetMol [targetmol.com]
- 7. 4,6-Dihydroxy-4-(hydroxymethyl)-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydronaphthalen-1-one | C15H24O4 | CID 23815285 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. CAS:17673-25-5, (1aR,1bS,4aR,7aS,7bS,8R,9R,9aS)-4a,7b,9,9a-Tetrahydroxy-3-(hydroxymethyl)-1,1,6,8-tetramethyl-1b,4,4a,7a,7b,8,9,9a-octahydro-1H-cyclopropa[3,4]benzo[1,2-e]azulen-5(1aH)-one solution-毕得医药 [bidepharm.com]
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